Lipophilicity Modulation: LogP Comparison of 1-(3-Chloropropyl)-1H-pyrazole-4-carbaldehyde with 3,5-Dimethyl Analog
The unsubstituted pyrazole core of 1-(3-chloropropyl)-1H-pyrazole-4-carbaldehyde exhibits a LogP value of 0.92, whereas the 3,5-dimethyl substituted analog displays a substantially higher LogP of 1.46, representing a ~59% increase in calculated lipophilicity [1][2]. This differential arises from the presence of two methyl groups at positions 3 and 5 of the pyrazole ring in the comparator compound. The lower LogP of the target compound predicts enhanced aqueous solubility and potentially improved oral bioavailability characteristics under Lipinski's Rule of Five guidelines.
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.92 |
| Comparator Or Baseline | 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde; LogP = 1.46 |
| Quantified Difference | ΔLogP = 0.54 (target compound 37% less lipophilic) |
| Conditions | Predicted LogP values from ChemBase database using JChem calculator |
Why This Matters
Lower LogP correlates with reduced non-specific protein binding and improved aqueous solubility, favoring this compound for early-stage lead optimization where excessive lipophilicity is a known liability for attrition.
- [1] ChemBase. 1-(3-chloropropyl)-1H-pyrazole-4-carbaldehyde. ChemBase ID: 276216. Hydrophobicity (logP): 0.918. View Source
- [2] ChemBase. 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. ChemBase ID: 276217. Hydrophobicity (logP): 1.456. View Source
